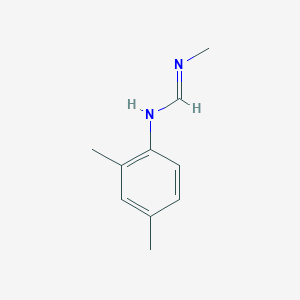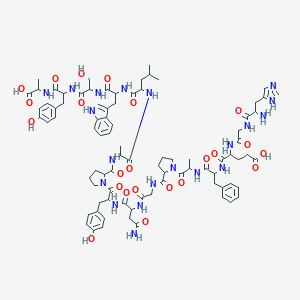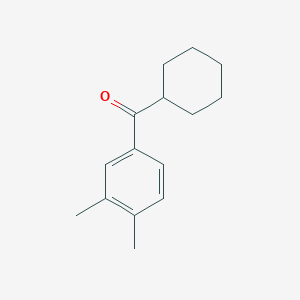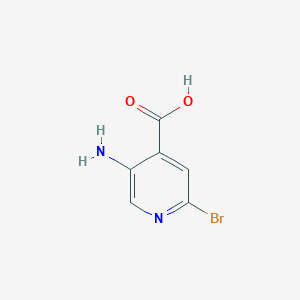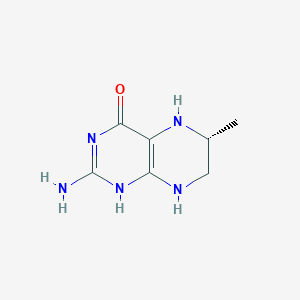
(6r)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3H)-One, also known as tetrahydrobiopterin (BH4), is a naturally occurring cofactor that is essential for the activity of several enzymes involved in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 is synthesized from GTP in a complex biochemical pathway that involves several enzymes and cofactors.
作用機序
BH4 acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 binds to the active site of these enzymes and facilitates the conversion of their respective substrates to their respective products. BH4 also stabilizes the enzymes and protects them from degradation.
Biochemical and Physiological Effects:
BH4 deficiency has been linked to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular disease. BH4 supplementation has been shown to improve the symptoms of these diseases by increasing the activity of the enzymes involved in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 supplementation has also been shown to improve endothelial function and reduce oxidative stress in patients with cardiovascular disease.
実験室実験の利点と制限
BH4 is a relatively stable molecule that can be easily synthesized and purified. BH4 is also readily available from commercial sources. However, BH4 is a cofactor that is required for the activity of several enzymes, and its effects on these enzymes can be difficult to isolate from other factors that affect enzyme activity.
将来の方向性
Future research on BH4 should focus on its role in the regulation of gene expression and its potential as a therapeutic target for the treatment of metabolic and cardiovascular diseases. BH4 may also have applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the development of new methods for the synthesis and delivery of BH4 may improve its efficacy and reduce its side effects.
合成法
The synthesis of BH4 involves several enzymatic steps that occur in the liver and other tissues. The first step involves the conversion of GTP to dihydroneopterin triphosphate (H2NTP) by the enzyme GTP cyclohydrolase I (GCH1). H2NTP is then converted to 6-pyruvoyltetrahydropterin (PTP) by the enzyme 6-pyruvoyltetrahydropterin synthase (PTPS). Finally, PTP is converted to BH4 by the enzyme sepiapterin reductase (SPR). The synthesis of BH4 requires several cofactors, including iron, vitamin C, and folate.
科学的研究の応用
BH4 has been extensively studied for its role in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 is a cofactor for the enzymes tyrosine hydroxylase, phenylalanine hydroxylase, and tryptophan hydroxylase, which are involved in the synthesis of dopamine, norepinephrine, epinephrine, serotonin, and melatonin. BH4 is also a cofactor for the enzyme nitric oxide synthase (NOS), which is involved in the synthesis of nitric oxide. BH4 deficiency has been linked to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular disease.
特性
CAS番号 |
136693-01-1 |
|---|---|
製品名 |
(6r)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One |
分子式 |
C7H11N5O |
分子量 |
181.2 g/mol |
IUPAC名 |
(6R)-2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H11N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3,10H,2H2,1H3,(H4,8,9,11,12,13)/t3-/m1/s1 |
InChIキー |
HWOZEJJVUCALGB-GSVOUGTGSA-N |
異性体SMILES |
C[C@@H]1CNC2=C(N1)C(=O)N=C(N2)N |
SMILES |
CC1CNC2=C(N1)C(=O)NC(=N2)N |
正規SMILES |
CC1CNC2=C(N1)C(=O)N=C(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



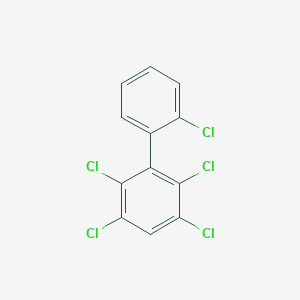

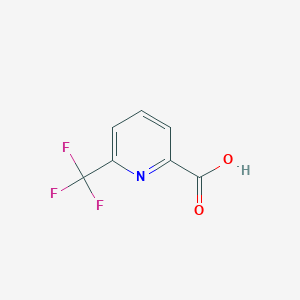

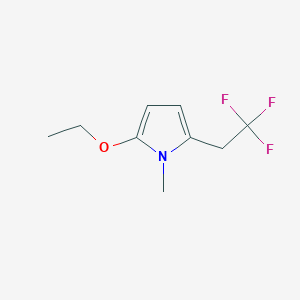
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)


